Dihydrogen hexachloroplatinate hexahydrate

Catalog No.
S794640
CAS No.
18497-13-7
M.F
Cl6H14O6Pt
M. Wt
409.8210809
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrogen hexachloroplatinate hexahydrate

CAS Number

18497-13-7

Product Name

Dihydrogen hexachloroplatinate hexahydrate

IUPAC Name

hexachloroplatinum(2-);hydron;hexahydrate

Molecular Formula

Cl6H14O6Pt

Molecular Weight

409.8210809

InChI

InChI=1S/6ClH.6H2O.Pt/h6*1H;6*1H2;/q;;;;;;;;;;;;+4/p-4

InChI Key

PIJUVEPNGATXOD-UHFFFAOYSA-J

SMILES

[H+].[H+].O.O.O.O.O.O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl

Synonyms

Chloroplatinic Acid Hexahydrate; Dihydrogen Hexachloroplatanate(2-) HexahydrateDihydrogen hexachloroplatinate hexahydrateDihydrogen hexachloroplatinate(2-) hexahydrateHexachloroplatinic acid hexahydrateNSC 4958

Canonical SMILES

[H+].[H+].O.O.O.O.O.O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl

Catalyst:

  • Hydrogenation reactions: Hydrogen hexachloroplatinate(IV) hexahydrate finds use as a catalyst in hydrogenation reactions, which involve the addition of hydrogen atoms to a molecule. It can be used in various hydrogenation processes, including the hydrogenation of alkenes to alkanes and the reduction of nitroaromatics to amines [].
  • Hydrosilylation: The compound also acts as a catalyst in hydrosilylation reactions, where a silicon-hydrogen bond is added across an unsaturated carbon-carbon bond. This reaction is crucial for the synthesis of various organosilicon compounds with diverse applications.

Precursor for Platinum Nanoparticles:

  • Synthesis: Hydrogen hexachloroplatinate(IV) hexahydrate serves as a vital precursor for the synthesis of platinum nanoparticles. These nanoparticles hold significant importance in various fields due to their unique catalytic properties, large surface area, and size-dependent behavior [].
  • Characterization: The compound is often used for the preparation of well-defined platinum nanoparticles, which are then characterized using various techniques like transmission electron microscopy (TEM) and X-ray diffraction (XRD) to understand their size, morphology, and crystal structure.

Material Science and Electrochemistry:

  • Electrodeposition: Hydrogen hexachloroplatinate(IV) hexahydrate plays a role in the electrodeposition of platinum thin films and nanostructures. These structures have potential applications in fuel cells, sensors, and other electrochemical devices due to platinum's excellent electrical conductivity and catalytic activity.
  • Chemical vapor deposition (CVD): The compound can also be employed as a precursor for the chemical vapor deposition (CVD) of platinum thin films. This technique allows for the controlled deposition of platinum onto various substrates, finding applications in microelectronics and other fields.

Other Applications:

  • Analytical chemistry: Hydrogen hexachloroplatinate(IV) hexahydrate finds use in analytical chemistry as a gravimetric reagent for the determination of potassium.

Dihydrogen hexachloroplatinate hexahydrate is an inorganic compound with the chemical formula Cl6_6H2_2Pt·6H2_2O. It is a coordination complex of platinum and is characterized by its brownish-yellow to orange-red appearance. This compound is soluble in water, ethanol, ether, ethyl acetate, and acetone, but is insoluble in nitric acid . Dihydrogen hexachloroplatinate hexahydrate is primarily known for its applications in analytical chemistry and materials science.

, often acting as a precursor for platinum-based catalysts. It can undergo hydrolysis to form chloroplatinic acid, which further reacts with other ligands to form different platinum complexes. The general reaction can be represented as:

H2PtCl66H2OH2PtCl6+6H2O\text{H}_2\text{PtCl}_6\cdot 6\text{H}_2\text{O}\rightarrow \text{H}_2\text{PtCl}_6+6\text{H}_2\text{O}

This compound can also react with reducing agents to yield elemental platinum or lower oxidation state platinum complexes .

While dihydrogen hexachloroplatinate hexahydrate is primarily utilized in industrial and laboratory settings, studies on its biological activity suggest potential cytotoxic effects. Some research indicates that platinum-based compounds can exhibit anticancer properties, although the specific effects of dihydrogen hexachloroplatinate hexahydrate on biological systems require further investigation. Its interaction with cellular components may lead to the formation of reactive oxygen species, contributing to oxidative stress in cells .

Dihydrogen hexachloroplatinate hexahydrate can be synthesized through several methods:

  • Direct Reaction Method: Platinum(IV) chloride is reacted with hydrochloric acid and water to produce dihydrogen hexachloroplatinate.
    PtCl4+2HCl+6H2OH2PtCl66H2O\text{PtCl}_4+2\text{HCl}+6\text{H}_2\text{O}\rightarrow \text{H}_2\text{PtCl}_6\cdot 6\text{H}_2\text{O}
  • Reduction Method: Platinum salts are reduced using reducing agents like hydrogen gas or sodium borohydride in the presence of hydrochloric acid to yield the hydrated complex .

Dihydrogen hexachloroplatinate hexahydrate has several significant applications:

  • Analytical Chemistry: It is widely used for the determination of potassium in various samples due to its ability to form stable complexes.
  • Catalysis: This compound serves as a precursor for platinum catalysts used in organic synthesis and petrochemical processes.
  • Platinum Purification: It is employed in the purification of platinum by treating crude platinum ores or other platinum-containing materials .

Research on interaction studies involving dihydrogen hexachloroplatinate hexahydrate primarily focuses on its reactivity with various ligands and biological molecules. It has been shown to interact with amino acids and proteins, potentially affecting their structure and function. Additionally, studies have indicated its reactivity with nucleic acids, suggesting implications for its use in medicinal chemistry and drug design .

Dihydrogen hexachloroplatinate hexahydrate shares structural and functional similarities with several other platinum-based compounds. Here are some notable comparisons:

Compound NameChemical FormulaKey Characteristics
Dihydrogen tetrachloroplatinateH2_2PtCl4_4Lower oxidation state; used in catalysis
Potassium tetrachloroplatinateK2_2PtCl4_4Soluble salt; used for potassium determination
Hexachloroplatinic acidH2_2PtCl6_6Anhydrous form; used in similar applications

Uniqueness: Dihydrogen hexachloroplatinate hexahydrate's uniqueness lies in its hydrated form, which enhances its solubility and reactivity compared to its anhydrous counterparts. Its specific application in potassium determination further distinguishes it from similar compounds.

Historical Evolution of Aqua Regia-Based Synthesis Protocols

The traditional synthesis of dihydrogen hexachloroplatinate hexahydrate employs aqua regia, a powerful mixture of nitric and hydrochloric acids in a molar ratio of 1:3. This approach capitalizes on the unique ability of aqua regia to dissolve noble metals like platinum through a series of oxidation-reduction reactions. The process follows the fundamental reaction:

Pt + 4 HNO₃ + 6 HCl → H₂PtCl₆ + 4 NO₂ + 4 H₂O

Upon initial mixing of concentrated acids, chemical reactions produce volatile products including nitrosyl chloride and chlorine gas, evidenced by the characteristic yellow color and fuming nature of aqua regia. This traditional method presents several challenges, particularly in removing residual nitric acid, which requires repeated evaporations with hydrochloric acid.

Weber's pioneering work addressed these challenges through an electrolytic method that produces highly pure chloroplatinic acid. This process involves first dissolving platinum scraps or sponge in aqua regia, followed by neutralization or evaporation to remove excess acid. The platinum solution is then reduced using zinc or an alkaline formate, and the precipitated platinum black undergoes electrolysis in a specialized apparatus with concentrated hydrochloric acid. This technique achieves quantitative dissolution of platinum, with experimental validation showing 64g of platinum dissolved in 4.5 hours at 8 amperes—remarkably close to the theoretical quantity of 65g for 36 ampere-hours.

Table 1.1: Comparative Analysis of Dihydrogen Hexachloroplatinate Synthesis Methods

MethodKey ReagentsAdvantagesLimitationsPurity Level
Traditional Aqua RegiaHNO₃, HCl (1:3)Widely accessible, established protocolNitric acid contamination, time-intensiveModerate
Electrolytic (Weber)Aqua regia (initial), HCl (electrolyte)High purity, quantitative yield, no nitric acidEquipment complexity, multi-step processVery High
Chlorine GasPt suspension, Cl₂ gasDirect chlorination, no nitrogen contaminationHandling hazardous gas, specialized equipmentHigh

Microwave-Assisted Polyol Reduction Techniques for Electrocatalyst Production

Microwave-assisted polyol synthesis has revolutionized the preparation of platinum-based electrocatalysts from dihydrogen hexachloroplatinate hexahydrate. This methodology employs ethylene glycol or similar polyols as both solvent and reducing agent under microwave irradiation, enabling rapid and controlled reduction of platinum ions to metallic nanoparticles.

Research demonstrates that microwave-assisted polyol synthesis can be optimized for producing high-performance platinum catalysts supported on carbon (Pt/C) for polymer electrolyte membrane fuel cells (PEMFCs). Critical reaction parameters include temperature, duration, precursor concentration, and base addition.

Using ammonium hexachloroplatinate ((NH₄)₂PtCl₆) as an alternative precursor, researchers achieved optimal electrochemical performance with a reaction temperature of 140°C and reaction time of 150 seconds using a 5 mM platinum concentration. Lower temperatures (below 120°C) proved inadequate for activating the reduction process, while higher temperatures (above 160°C) led to increased particle size and reduced electrochemically active surface area.

Table 1.2: Optimization Parameters for Microwave-Assisted Pt/C Synthesis

ParameterOptimal RangeEffect on Pt NanoparticlesImpact on Performance
Temperature140°CBalanced nucleation/growthMaximum ECSA*
Reaction Time150 secondsPrevents agglomerationHigh activity
Pt Concentration5 mMControls deposition rateUniform dispersion
MW Power200 WUniform heatingNarrow size distribution

*ECSA: Electrochemically active surface area

The microwave approach offers substantial advantages over conventional heating methods, including dramatically reduced reaction times, improved particle size uniformity, and enhanced reproducibility. This technique preserves the electrochemical performance equivalent to catalysts synthesized with the more common H₂PtCl₆ precursor while offering economic advantages for large-scale production.

Solvothermal Synthesis Optimization for Nanoparticle Size Control

Solvothermal synthesis represents another sophisticated methodology for producing precisely controlled platinum nanostructures from dihydrogen hexachloroplatinate. This approach enables exceptional tuning of nanoparticle characteristics through systematic manipulation of reaction parameters under elevated temperature and pressure conditions.

In situ small-angle X-ray scattering (SAXS) investigations have revealed that the NaOH/Pt molar ratio critically determines nanoparticle size and distribution. Studies examining ratios between 0 and 20 demonstrated that increasing this parameter yields progressively smaller nanoparticles, with values between 10-20 enabling fine control of particle size around or below 1.0 nm. These findings establish that:

  • NaOH/Pt ratios exceeding 2.25 are essential for obtaining reproducible colloidal dispersions
  • Ratios of 10-20 provide optimal size control but may reduce conversion yield
  • Temperature influences reaction kinetics but has less impact on final particle size when NaOH/Pt ratios remain constant

The time-dependent evolution of nanoparticle formation elucidated through in situ SAXS analysis reveals complex nucleation and growth patterns. For higher NaOH/Pt ratios (10-20), nanoparticle size stabilizes around 1.0 nm regardless of temperature between 95-140°C. However, higher temperatures accelerate reaction completion and improve yield, justifying the typical practice of conducting syntheses at 150°C or above.

Figure 1: Size Evolution of Pt Nanoparticles as a Function of NaOH/Pt Ratio and Time
(Note: Visual representation would show decreasing particle diameter with increasing NaOH/Pt ratio across time series)

X-ray absorption near-edge structure (XANES) studies confirm the reduction mechanism from Pt(IV) to metallic platinum, with intermediate formations before complete reduction to nanoparticles. This mechanistic understanding provides rational guidelines for selecting experimental parameters previously determined through empirical approaches.

Comparative Analysis of Precursor Activation Mechanisms in Alkaline Media

The chemical behavior of dihydrogen hexachloroplatinate in alkaline media involves sophisticated hydrolysis and ligand exchange processes that significantly influence its transformation into catalytically active species. Extended X-ray absorption fine structure (EXAFS) characterization has elucidated the Pt-Cl and Pt-O coordination chemistry under varying conditions of pH, chloride concentration, and aging time.

Hydrogen hexachloroplatinate(IV) undergoes rapid hydrolysis in aqueous solution, with chloride ligands progressively replaced by water molecules or hydroxide ions. This creates a complex speciation pattern dependent on solution concentration, pH, and time. The ligand exchange mechanisms follow two primary pathways:

  • Replacement by water molecules: [PtCl₆]²⁻ + H₂O → [PtCl₅(H₂O)]⁻ + Cl⁻

    • Increases complex charge
    • Elevates solution chloride concentration
  • Replacement by hydroxide ions: [PtCl₆]²⁻ + OH⁻ → [PtCl₅(OH)]²⁻ + Cl⁻

    • Maintains charge neutrality
    • Decreases solution pH
    • Increases chloride concentration

EXAFS analysis reveals that dilute solutions (200-2000 ppm) undergo significantly more extensive hydrolysis than concentrated solutions. The immediate hydrolysis depends primarily on pH, with increasing pH accelerating replacement of chloride ligands with oxygen-containing species. At pH values above 11, nearly complete exchange occurs rapidly.

Table 1.3: Effect of Solution Conditions on Chloride Coordination in H₂PtCl₆ Solutions

ParameterConditionCl Coordination NumberO Coordination NumberPredominant Species
pH<25-60-1[PtCl₆]²⁻, [PtCl₅(H₂O)]⁻
pH7-92-42-4[PtCl₄(H₂O)₂], [PtCl₃(H₂O)₃]⁺
pH>110-15-6[Pt(OH)₆]²⁻
Added Cl⁻0.1M NaCl+0.5-1.0*-0.5-1.0*Shifted toward [PtCl₆]²⁻
Aging3-4 hoursDecreasesIncreasesProgressive hydrolysis

*Change relative to solutions without added chloride

The addition of sodium chloride moderately increases chloride coordination, particularly in aged solutions, demonstrating the equilibrium-limited nature of these exchange reactions. Light exposure also significantly impacts speciation, with a 3-day exposure to sunlight nearly tripling electrical conductivity of freshly prepared solutions compared to just 4% increase in solutions kept dark.

Comparing dihydrogen hexachloroplatinate with ammonium hexachloroplatinate reveals important differences in practical application. While (NH₄)₂PtCl₆ exhibits lower solubility than H₂PtCl₆, it can still achieve the typical 0.5-50 mM concentrations required for synthesis, particularly under alkaline conditions where solubility increases by 1-2 orders of magnitude. This makes ammonium hexachloroplatinate an attractive economic alternative for large-scale catalyst production despite its solubility limitations.

Role in Proton Exchange Membrane Fuel Cell Electrocatalyst Development

Dihydrogen hexachloroplatinate hexahydrate is a cornerstone material for synthesizing platinum-carbon ($$ \text{Pt/C} $$) electrocatalysts in proton exchange membrane fuel cells (PEMFCs). The compound’s solubility in aqueous media allows for homogeneous impregnation onto carbon supports, followed by thermal reduction to yield highly dispersed Pt nanoparticles [1] [7]. Studies demonstrate that catalysts derived from $$ \text{H}2\text{PtCl}6 $$ exhibit superior oxygen reduction reaction (ORR) activity due to optimal Pt nanoparticle sizes (2–4 nm) and strong metal-support interactions [6] [7].

Table 1: Performance Metrics of $$ \text{Pt/C} $$ Catalysts Synthesized From $$ \text{H}2\text{PtCl}6 $$

Pt Loading (wt%)Electrochemical Surface Area (m²/g)ORR Mass Activity (A/mgₚₜ)
20680.21
40850.34
60720.28

The presence of chloride ligands in $$ \text{H}2\text{PtCl}6 $$ influences nanoparticle morphology during reduction. Controlled thermal treatment at 300°C under $$ \text{H}2/\text{N}2 $$ atmospheres removes chloride residues while preserving Pt dispersion [1] [7]. Recent advances leverage $$ \text{H}2\text{PtCl}6 $$ to fabricate core-shell structures, where ultrathin Pt layers on cost-effective cores (e.g., Ni, Co) enhance mass activity by 3–5× compared to conventional catalysts [6].

Hydrogen Evolution Reaction Enhancement Mechanisms

In alkaline and acidic electrolyzers, $$ \text{H}2\text{PtCl}6 $$-derived Pt catalysts significantly reduce the overpotential of the hydrogen evolution reaction (HER). Cyclic voltammetry studies reveal that electrodeposition from $$ \text{H}2\text{PtCl}6 $$ solutions produces Pt surfaces with high-density active sites, facilitated by the stepwise reduction of $$ [\text{PtCl}6]^{2-} $$ to $$ \text{Pt}^0 $$ [2] [4]. The interplay between chloride ligands and adsorbed hydrogen ($$ \text{H}^+ $$) during deposition creates defect-rich surfaces, which lower the energy barrier for $$ \text{H}2 $$ desorption [2].

Key Mechanistic Insights:

  • Isopotential Point Phenomenon: Under HER conditions, the reduction of $$ [\text{PtCl}4]^{2-} $$ to $$ \text{Pt}^0 $$ coincides with the oxidation of adsorbed $$ \text{H}2^+ $$, creating a dynamic equilibrium that enhances charge transfer kinetics [2].
  • Surface Cleansing Effect: Hydrogen bubbles generated during HER remove chloride residues from Pt surfaces, preventing catalyst poisoning and maintaining long-term activity [4].

Table 2: HER Overpotentials of $$ \text{H}2\text{PtCl}6 $$-Derived Catalysts

SubstrateOverpotential @ 10 mA/cm² (mV)Tafel Slope (mV/dec)
Glassy Carbon2830
Titanium Oxide3538
Nickel Foam4245

Carbon Dioxide Hydrogenation Pathways to Formic Acid Production

Dihydrogen hexachloroplatinate hexahydrate enables the synthesis of bimetallic Pt-Ca/C catalysts for $$ \text{CO}2 $$ hydrogenation. Calcium promoters enhance $$ \text{CO}2 $$ chemisorption via carbonate formation, while Pt nanoparticles dissociate $$ \text{H}2 $$ into active atomic hydrogen [3]. At 473–573 K and 2 MPa, these catalysts achieve 85% $$ \text{CO}2 $$ conversion with 70% selectivity toward formic acid, outperforming monometallic Pt systems [3].

Reaction Pathway Analysis:

  • $$ \text{CO}2 $$ Activation: $$ \text{CaO} $$ sites adsorb $$ \text{CO}2 $$ to form surface carbonates ($$ \text{CaCO}_3 $$), which react with dissociated $$ \text{H}^* $$ from Pt.
  • Formate Intermediate: Sequential hydrogenation of carbonate yields adsorbed formate ($$ \text{HCOO}^* $$), which further reduces to formic acid ($$ \text{HCOOH} $$) [3].

Table 3: $$ \text{CO}_2 $$ Hydrogenation Performance of Pt-Ca/C Catalysts

Temperature (K)Pressure (MPa)Conversion (%)Selectivity (%)
4730.14565
5231.07268
5732.08570

Alkaline Electrolysis Performance Optimization Strategies

In alkaline water electrolysis, $$ \text{H}2\text{PtCl}6 $$-derived Pt catalysts on nickel substrates reduce cell voltages by 15–20% compared to bare nickel. Strategies to enhance performance include:

  • Morphology Control: Electrodeposition at pulsed potentials creates dendritic Pt structures with high surface area-to-volume ratios, increasing the density of active sites [4].
  • Support Engineering: Coating nickel foams with conductive oxides (e.g., $$ \text{TiO}_2 $$) improves Pt adhesion and mitigates corrosion under high pH conditions [1] [5].

Table 4: Alkaline Electrolysis Efficiency With Optimized Pt Catalysts

Current Density (A/cm²)Cell Voltage (V)Energy Efficiency (%)
0.51.8578
1.02.1072
1.52.3565

Chloride Ligand Exchange Dynamics in Acidic Electrolytes

The chloride ligand exchange dynamics of dihydrogen hexachloroplatinate hexahydrate represent a fundamental aspect of its electrochemical behavior in acidic electrolytes. The hexachloroplatinate ion $$PtCl₆$$²⁻ undergoes sequential chloride release through well-defined kinetic pathways that are highly dependent on solution conditions and pH.

Kinetic studies have revealed that the first chloride release from the hexachloroplatinate complex follows pseudo-first-order kinetics with a rate constant of approximately 1.1 × 10⁻⁴ s⁻¹ at 37°C in aqueous medium. This initial step involves the formation of an aquated intermediate species according to the reaction:

$$PtCl₆$$²⁻ + H₂O → $$PtCl₅(H₂O)$$⁻ + Cl⁻

The second chloride release proceeds more slowly, with a rate constant of 4.2 × 10⁻⁵ s⁻¹, indicating that the partially hydrolyzed species exhibits reduced lability compared to the parent hexachloroplatinate ion. This sequential ligand exchange mechanism is consistent with an associative pathway where water molecules coordinate to the platinum center before chloride departure.

Table 1: Chloride Ligand Exchange Rate Constants for Platinum Complexes

ComplexFirst Chloride Release Rate k₁ (s⁻¹)Second Chloride Release Rate k₂ (s⁻¹)MediumMechanism
K₂PtCl₄1.1 × 10⁻⁴4.2 × 10⁻⁵Aqueous, pH variableAssociative
$$PtCl₆$$²⁻1.1 × 10⁻⁴ (at 37°C)4.2 × 10⁻⁵ (at 37°C)Aqueous, 37°CConsecutive aquation
$$Pt(terpy)Cl$$⁺10⁻³ orderFastMethanolSubstitution dependent
$$PtCl₄$$²⁻Fast exchangeSlowAcidic aqueousExchange mechanism

The chloride concentration significantly influences the exchange kinetics, with higher chloride concentrations suppressing the hydrolysis reactions through the common ion effect. In acidic solutions with excess chloride, the equilibrium favors the hexachloroplatinate species, effectively reducing the rate of ligand exchange. This behavior has been quantitatively described by rate expressions that incorporate chloride concentration dependence.

Temperature effects on chloride ligand exchange demonstrate Arrhenius behavior, with activation energies ranging from 34.9 to 29.1 kJ mol⁻¹ for the first and second exchange steps, respectively. The negative entropy of activation (ΔS‡ = -174.7 J K⁻¹ mol⁻¹ for the first step) supports an associative mechanism involving ordered transition states.

The role of supporting electrolytes in modulating ligand exchange dynamics is particularly significant. Studies with different cations (Na⁺, K⁺, Ca²⁺) reveal that ion pairing effects can alter the apparent exchange rates by up to an order of magnitude. The electrostatic interactions between the highly charged platinum complex and the electrolyte environment create local field effects that influence the activation barriers for ligand substitution.

Interfacial Charge Transfer Characteristics in Mixed Solvent Systems

The interfacial charge transfer behavior of platinum electrodes in mixed solvent systems exhibits significant deviations from purely aqueous environments. These modifications arise from changes in solvation structure, dielectric properties, and specific adsorption phenomena that directly influence the electrochemical behavior of platinum chloride complexes.

Table 3: Interfacial Charge Transfer Parameters in Mixed Solvent Systems

Solvent SystemDouble Layer Capacitance (μF/cm²)Charge Transfer Resistance (Ω·cm²)Exchange Current Density (μA/cm²)Potential Window (V)Key Observations
Pure H₂O20-3010-50100-5001.4Standard behavior
Acetonitrile/H₂O (80:20)15-2550-15050-2002.0Enhanced stability
Methanol/H₂O (70:30)18-2830-10080-3001.6Modified kinetics
Ionic liquid/H₂O25-4020-8060-2501.8Anion effects

In acetonitrile-water mixtures, the dielectric constant reduction from 81 (pure water) to approximately 45 (80:20 acetonitrile:water) significantly affects the double layer structure. Spectroscopic evidence indicates that acetonitrile molecules preferentially coordinate to platinum surfaces, displacing water molecules and creating a modified interfacial environment.

The presence of acetonitrile leads to the formation of surface-bound CN⁻ species through decomposition at negative potentials. These adsorbed species block hydrogen adsorption sites and modify the electrochemical response of platinum chloride complexes. The onset potential for acetonitrile reduction is strongly influenced by the nature of the supporting electrolyte cation and water content.

Mixed methanol-water systems demonstrate intermediate behavior between pure aqueous and organic environments. Density functional theory calculations reveal that methanol adsorption energies on Pt(111) surfaces change by up to 0.44 eV in the presence of water, indicating strong solvation effects. The preferential adsorption of methanol molecules creates hydrophobic domains at the electrode surface that can influence the approach of charged platinum complexes.

Ionic liquid-water mixtures present unique interfacial properties due to the structured nature of ionic liquid cations and anions at the electrode surface. In protic ionic liquids containing bis(trifluoromethanesulfonyl)imide (TFSI⁻) anions, specific adsorption of TFSI⁻ on platinum surfaces has been observed, which blocks catalytic sites and modifies charge transfer kinetics.

The water mobility in these mixed systems, as determined by diffusion-ordered spectroscopy (DOSY), is significantly reduced compared to pure water. This reduced mobility affects the mass transport of platinum chloride species to the electrode surface and influences the overall reaction kinetics.

Electrochemical studies in deep eutectic solvents (choline chloride:glycerol and choline chloride:ethylene glycol mixtures) reveal that platinum chloride complexes maintain their structural integrity while exhibiting modified reactivity patterns. The high viscosity of these systems (10-100 times that of water) leads to predominantly kinetic control of electrochemical processes rather than diffusion control.

Oxygen Reduction Reaction Kinetics in Proton-Exchange Media

The oxygen reduction reaction on platinum electrodes in proton-exchange media represents one of the most studied electrochemical processes due to its relevance in fuel cell applications. The presence of platinum chloride species and surface modification with chloride-containing compounds significantly influences the oxygen reduction reaction kinetics.

Table 4: Oxygen Reduction Reaction Kinetics on Platinum-Based Catalysts

Catalyst TypeMass Activity (A/mg Pt)Specific Activity (μA/cm² Pt)Tafel Slope (mV/decade)Half-wave Potential (V vs RHE)Electron Transfer Number
Pure Pt/C0.15-0.25200-30060-700.90-0.923.8-4.0
Pt(111) single crystal0.1-0.2150-25065-750.88-0.903.9-4.0
Pt₃Ni alloy0.5-0.8400-60055-650.93-0.953.9-4.0
Pt nanoparticles0.2-0.4250-40060-750.90-0.933.7-3.9

The oxygen reduction reaction proceeds through a complex mechanism involving multiple electron transfer steps and surface-adsorbed intermediates. The overall reaction in acidic media follows:

O₂ + 4H⁺ + 4e⁻ → 2H₂O (E° = 1.23 V vs RHE)

However, competing pathways can lead to hydrogen peroxide formation through a two-electron process:

O₂ + 2H⁺ + 2e⁻ → H₂O₂ (E° = 0.68 V vs RHE)

The presence of chloride ions from hexachloroplatinate precursors affects the oxygen reduction reaction kinetics through multiple mechanisms. Surface-adsorbed chloride species compete with oxygen adsorption, leading to reduced activity. However, controlled incorporation of chloride during catalyst synthesis can create beneficial effects through electronic modification of the platinum surface.

Scanning electrochemical microscopy studies reveal significant activity variations across polycrystalline platinum surfaces, with grains exhibiting (111) orientation showing higher activity than those with (100) or (110) contributions. This structure sensitivity directly relates to the adsorption energies of oxygen reduction intermediates on different crystallographic planes.

The kinetics of oxygen reduction on platinum exhibit strong pH dependence beyond the Nernstian shift. In alkaline media, the reaction rate decreases significantly due to the formation of adsorbed hydroxide species that block active sites. This pH effect is particularly pronounced in the presence of specifically adsorbed anions such as chloride.

Temperature effects on oxygen reduction kinetics follow Arrhenius behavior with apparent activation energies ranging from 20-40 kJ mol⁻¹ depending on the potential and surface coverage. The temperature dependence is particularly complex in the mixed kinetic-diffusion control regime where mass transport limitations become significant.

Advanced in situ spectroscopic techniques have identified the formation of soluble HO₂- radicals as key intermediates in the oxygen reduction mechanism. These species, while short-lived, play crucial roles in determining the overall reaction selectivity and efficiency. The detection of such intermediates requires sophisticated electroanalytical approaches operating under transient conditions.

The development of platinum-based alloy catalysts has led to significant improvements in oxygen reduction activity. Pt₃Ni and PtCo alloys demonstrate mass activities 3-5 times higher than pure platinum through electronic effects that weaken the binding of oxygen-containing intermediates. These improvements directly relate to the d-band center position and the resulting adsorption energetics.

Durability studies under realistic operating conditions reveal that platinum dissolution and particle growth represent major degradation mechanisms. The presence of chloride ions accelerates these processes through the formation of soluble platinum chloride complexes, particularly under potential cycling conditions.

The integration of electrochemical and computational approaches has provided detailed insights into the oxygen reduction mechanism. Density functional theory calculations coupled with experimental validation have established scaling relationships between adsorption energies of different intermediates, providing guidelines for rational catalyst design.

Other CAS

18497-13-7

Dates

Last modified: 04-14-2024

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